molecular formula C12H11ClN2O B2725151 1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole CAS No. 353241-43-7

1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2725151
CAS No.: 353241-43-7
M. Wt: 234.68
InChI Key: KUMAPKSXVRZRRF-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 3-chlorobenzoyl group attached to the pyrazole ring, along with two methyl groups at positions 3 and 5

Scientific Research Applications

1-(3-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield pyrazoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyrazoles
  • Pyrazole N-oxides
  • Pyrazoline derivatives

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or bind to DNA to interfere with cancer cell proliferation. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
  • 1-(3-Bromobenzoyl)-3,5-dimethyl-1H-pyrazole
  • 1-(3-Methylbenzoyl)-3,5-dimethyl-1H-pyrazole

Uniqueness: 1-(3-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the 3-chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and selectivity for biological targets.

Properties

IUPAC Name

(3-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-6-9(2)15(14-8)12(16)10-4-3-5-11(13)7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMAPKSXVRZRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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